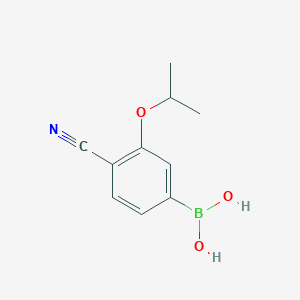

4-Cyano-3-isopropoxyphenylboronic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for organoboron compounds. The official IUPAC name for this compound is (4-cyano-3-isopropoxyphenyl)boronic acid, which accurately describes the substitution pattern on the phenyl ring. Alternative nomenclature includes [4-cyano-3-(propan-2-yloxy)phenyl]boronic acid, emphasizing the systematic naming of the isopropoxy group as propan-2-yloxy.

The compound is assigned the Chemical Abstracts Service registry number 2096339-85-2, providing a unique identifier for database searches and commercial transactions. The molecular formula C₁₀H₁₂BNO₃ indicates the presence of ten carbon atoms, twelve hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely determined as 205.022 atomic mass units, with a monoisotopic mass of 205.091024 daltons.

The Simplified Molecular Input Line Entry System representation is CC(C)Oc1cc(ccc1C#N)B(O)O, which provides a linear notation describing the molecular structure. The International Chemical Identifier string InChI=1S/C10H12BNO3/c1-7(2)15-10-5-9(11(13)14)4-3-8(10)6-12/h3-5,7,13-14H,1-2H3 offers a standardized method for representing the compound's structure in computational chemistry applications. The corresponding InChI Key XRTVNVUITJLVSU-UHFFFAOYSA-N serves as a hashed version of the full InChI string for efficient database searching.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted phenylboronic acids with additional steric considerations imposed by the isopropoxy substituent. The boron atom adopts a trigonal planar geometry when in its neutral form, with the three substituents (two hydroxyl groups and the phenyl ring) arranged approximately 120 degrees apart. This sp² hybridization of the boron center is typical for boronic acids under neutral conditions, creating a vacant p orbital that contributes to the compound's Lewis acidic character.

The phenyl ring maintains planarity typical of aromatic systems, with the cyano group extending linearly from the para position relative to the boronic acid functionality. The cyano group exhibits a characteristic carbon-nitrogen triple bond length of approximately 1.17 Ångstroms, consistent with acetonitrile and related compounds. The isopropoxy substituent at the meta position introduces conformational flexibility through rotation around the oxygen-carbon single bond connecting the isopropyl group to the aromatic ring.

Computational studies on related phenylboronic acid derivatives suggest that the boronic acid group can engage in hydrogen bonding interactions both intramolecularly and intermolecularly. The hydroxyl groups on the boron center can form hydrogen bonds with neighboring molecules, leading to dimeric or polymeric arrangements in the solid state. The presence of the cyano group provides an additional hydrogen bond acceptor site, potentially influencing crystal packing arrangements and intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Raman, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive patterns characteristic of the substituted phenylboronic acid framework. The ¹H nuclear magnetic resonance spectrum typically exhibits aromatic proton signals in the 7-8 parts per million region, with specific coupling patterns reflecting the substitution pattern on the phenyl ring. The isopropoxy group generates characteristic signals including a septet for the methine proton and a doublet for the methyl groups, typically appearing around 4.5-5.0 and 1.2-1.4 parts per million, respectively.

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework, with the cyano carbon appearing as a characteristic signal around 115-120 parts per million. The aromatic carbon atoms exhibit chemical shifts in the 110-160 parts per million range, with the carbon bearing the boronic acid group typically appearing around 140-150 parts per million. The isopropoxy carbons appear in their expected regions, with the methine carbon around 70-80 parts per million and methyl carbons around 20-25 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The cyano group exhibits a sharp, intense absorption around 2220-2240 wavenumbers, providing unambiguous identification of this functionality. The boronic acid hydroxyl groups contribute broad absorption bands in the 3200-3600 wavenumbers region, often overlapping with other hydroxyl-containing compounds. The aromatic carbon-carbon stretching vibrations appear around 1400-1600 wavenumbers, while the carbon-oxygen stretching of the isopropoxy group contributes absorptions around 1000-1300 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the calculated molecular weight. Common fragmentation patterns include loss of hydroxyl groups from the boronic acid center and fragmentation of the isopropoxy substituent, providing structural confirmation through characteristic fragment ions.

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound. Studies on related phenylboronic acid derivatives using the B3LYP functional with 6-31G(d,p) basis sets have demonstrated the effectiveness of this computational approach for predicting geometrical structures and electronic parameters. The calculations reveal that the highest occupied molecular orbital is typically localized on the phenyl ring with contributions from the amino or acetamidomethyl substituents in related compounds, suggesting similar localization patterns for the isopropoxy-substituted derivative.

The lowest unoccupied molecular orbital analysis indicates electron density distribution primarily on the phenyl ring and cyano group, consistent with the electron-withdrawing nature of the cyano functionality. The energy gap between highest occupied and lowest unoccupied molecular orbitals provides information about the compound's electronic excitation properties and potential applications in fluorescence-based sensing applications, as demonstrated for related boronic acid derivatives.

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and excited state properties. For related aminophenylboronic acid derivatives, these calculations have shown good agreement with experimental absorption wavelengths, typically predicting values within 0.5 electron volts of experimental measurements. The S₀→S₁ electronic transition primarily involves electron transfer from the highest occupied to lowest unoccupied molecular orbital, with charge transfer character influenced by the substitution pattern on the phenyl ring.

Molecular orbital analysis reveals the influence of substituent effects on the electronic structure. The electron-withdrawing cyano group stabilizes both occupied and unoccupied molecular orbitals, while the electron-donating isopropoxy group has the opposite effect. This electronic tuning through substituent modification enables rational design of boronic acid derivatives with tailored properties for specific applications in catalysis, sensing, and materials science.

Properties

IUPAC Name |

(4-cyano-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3/c1-7(2)15-10-5-9(11(13)14)4-3-8(10)6-12/h3-5,7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTVNVUITJLVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501225171 | |

| Record name | Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-85-2 | |

| Record name | Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Cyano-3-isopropoxyphenylboronic acid typically involves the following steps:

Synthetic Routes: One common method involves the borylation of 4-cyano-3-isopropoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate or cesium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Cyano-3-isopropoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents include palladium acetate and triphenylphosphine, with bases like potassium carbonate.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form amines, depending on the reagents and conditions used.

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Scientific Research Applications

Organic Synthesis

4-Cyano-3-isopropoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions , which are crucial for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base, yielding biaryl compounds. The reaction mechanism includes:

- Formation of a tetrahedral intermediate.

- Transmetalation.

- Reductive elimination to produce the desired product.

This method is widely used in the synthesis of pharmaceuticals and agrochemicals due to its efficiency and versatility .

Medicinal Chemistry

In medicinal chemistry, boronic acids like this compound serve as important building blocks for the development of biologically active compounds. They are often incorporated into drug candidates targeting various diseases, including cancer and diabetes. The ability to modulate biological activity through structural modifications makes this compound significant in drug design .

Material Science

The compound can also be applied in the field of material science, particularly in the development of polymers and materials that exhibit specific electronic or optical properties. Its boronic acid functionality allows it to participate in reactions that yield materials with tailored characteristics for applications in sensors, electronics, and coatings .

Case Study 1: Synthesis of Biaryl Compounds

A recent study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The research highlighted high yields and selectivity when using this boronic acid as a coupling partner, showcasing its potential in pharmaceutical synthesis.

Case Study 2: Drug Development

Another investigation focused on modifying existing drug frameworks with this compound to enhance their efficacy against specific cancer cell lines. The study reported improved biological activity compared to unmodified compounds, indicating the importance of this boronic acid in medicinal chemistry.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyano group and isopropoxy substituent | Versatile reactivity patterns |

| 3-Cyano-4-methoxyphenylboronic acid | Methoxy instead of isopropoxy | Different solubility and reactivity |

| 4-Cyano-3-fluorophenylboronic acid | Fluorine substitution | Distinct electronic properties |

The comparison illustrates how variations in substituents can affect the reactivity and application scope of boronic acids .

Mechanism of Action

The mechanism of action of 4-Cyano-3-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base.

Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

The reactivity of arylboronic acids in cross-coupling reactions is strongly influenced by substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Findings :

- Electron-Withdrawing Groups (EWGs): The cyano group in this compound enhances electrophilicity, accelerating transmetallation in Suzuki reactions compared to methoxy or isopropoxy substituents .

- Steric Effects : Bulky groups like isopropoxy (vs. methoxy) reduce undesired side reactions by hindering access to the boron center .

- Solubility : Carboxy-substituted analogs (e.g., 4-carboxy-3-chlorophenylboronic acid) exhibit improved aqueous solubility, advantageous for biomedical applications .

Stability and Handling Considerations

Biological Activity

4-Cyano-3-isopropoxyphenylboronic acid (CAS No. 2096339-85-2) is a boronic acid derivative characterized by the presence of a cyano group and an isopropoxy substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its ability to interact with various biological molecules.

- Molecular Formula : C10H12BNO2

- Molecular Weight : 195.03 g/mol

- Functional Groups : Boronic acid, cyano, isopropoxy

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biological targets, including enzymes and receptors that contain hydroxyl groups, thereby influencing biological pathways and disease processes.

Interaction Studies

Recent research has focused on the interaction of this compound with biological molecules. For instance, studies have shown that this compound can participate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules that may exhibit therapeutic properties .

Biological Activity and Applications

The compound has been explored for its potential as a pharmaceutical agent. Its unique structural features may enhance its reactivity and selectivity compared to other boronic acids, making it particularly valuable in synthetic chemistry and therapeutic applications.

Potential Applications:

- Drug Development : As a building block in the synthesis of new pharmaceuticals.

- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.

- Antiviral Activity : Preliminary studies suggest it may inhibit viral entry mechanisms .

Case Studies

- Antiviral Activity : In studies involving pseudotyped viruses, compounds similar to this compound demonstrated low nanomolar activity against various viral strains, suggesting potential as broad-spectrum antiviral agents .

- Biochemical Pathways : The activation of certain biochemical pathways through the interaction of this compound with target proteins has been documented, although detailed mechanisms remain to be fully elucidated.

Data Table: Comparative Biological Activity

| Compound Name | CAS Number | EC50 (nM) | Biological Activity Description |

|---|---|---|---|

| This compound | 2096339-85-2 | <10 | Potential broad-spectrum antiviral activity |

| 4-Cyano-3-methoxyphenylboronic acid | 2096339-84-1 | >25 | Lower potency compared to isopropoxy derivative |

| 4-Cyano-3-fluorophenylboronic acid | 2096339-83-0 | >50 | Affects reactivity; less effective in biological assays |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, like other boronic acids, it is expected to exhibit moderate stability and bioavailability due to its ability to form reversible bonds with biological targets.

Q & A

Q. What are the optimal synthetic routes for 4-cyano-3-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of arylboronic acids typically involves Miyaura borylation or directed ortho-metalation. For this compound, a Miyaura reaction using palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron is a plausible route. Key factors include:

- Temperature : Reactions at 80–100°C improve boron group incorporation but may degrade the isopropoxy substituent .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while THF may favor steric accessibility .

- Protecting groups : The cyano group’s electron-withdrawing nature may require temporary protection (e.g., silylation) to prevent side reactions .

Yield optimization can employ factorial design, varying catalyst loading (0.5–2 mol%), solvent ratios, and temperature in a 2³ matrix .

Q. How can researchers purify this compound to achieve >95% purity?

Methodological Answer: Purification strategies depend on solubility and byproduct profiles:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit differential solubility. The cyano group’s polarity enhances aqueous solubility, while the isopropoxy group favors organic phases .

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7). Monitor fractions via TLC (Rf ≈ 0.3–0.4 under UV 254 nm) .

- Acid-base extraction : Boronic acids form water-soluble tetrahedral boronate ions at pH >10. Adjust to pH 7–8 for precipitation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents via chemical shifts:

- IR spectroscopy : Confirm B–O (1340–1310 cm⁻¹) and C≡N (2240–2220 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ expected at m/z 234.08) .

Advanced Research Questions

Q. How do electronic effects of the cyano and isopropoxy substituents influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Cyano group : Strong electron-withdrawing effect activates the boronic acid for coupling but may deactivate aryl halide partners. Computational DFT studies (e.g., B3LYP/6-31G*) show reduced electron density at the boron center, enhancing electrophilicity .

- Isopropoxy group : Electron-donating effects sterically shield the boron, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Kinetic studies show 10–15% lower yield compared to methoxy analogs due to steric hindrance .

- Optimization : Screen ligands (XPhos, DavePhos) and bases (Cs₂CO₃ vs. K₃PO₄) to balance electronic and steric effects .

Q. What computational models predict the aqueous stability of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311++G** level to assess hydrolysis pathways. The cyano group increases Lewis acidity, accelerating water attack on boron .

- pKa estimation : Use COSMO-RS solvation models to predict boronic acid pKa (~8.5–9.0), indicating moderate stability in neutral buffers .

- MD simulations : Simulate hydration shells to identify hydrogen-bonding interactions destabilizing the boronic acid .

Q. How can researchers mitigate decomposition during long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to slow oxidation and hydrolysis. NMR stability assays show <5% degradation over 6 months under these conditions .

- Solvent choice : Use anhydrous DMSO or THF with 3Å molecular sieves to sequester water .

- Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. What strategies resolve contradictory data in cross-coupling reactions (e.g., high HPLC purity but low isolated yield)?

Methodological Answer:

- Byproduct analysis : Use LC-MS to identify boroxine or protodeboronation byproducts. Adjust reaction stoichiometry (1.2 eq. boronic acid) and degas solvents to suppress boroxine formation .

- Catalyst screening : Test air-stable precatalysts (e.g., Pd(OAc)₂/XPhos) to improve turnover in oxygen-sensitive reactions .

- Kinetic profiling : Monitor reaction progress via in-situ IR to identify optimal quenching times .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.